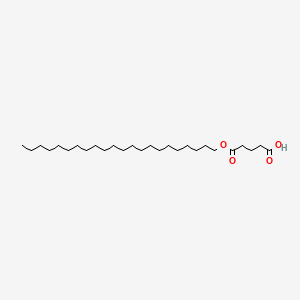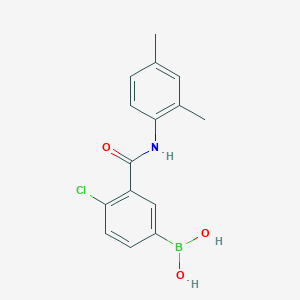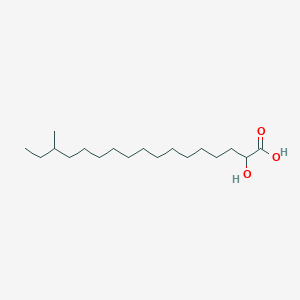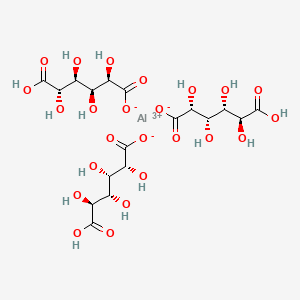
D-Glucaric acid, aluminium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucaric acid, aluminium salt is a compound derived from D-glucaric acid, which is a naturally occurring aldaric acid found in various fruits and vegetables D-Glucaric acid has gained significant attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: D-Glucaric acid can be synthesized through the oxidation of D-glucose. Common methods include chemical oxidation using nitric acid or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as catalysts . Biological methods involve the use of engineered microorganisms such as Escherichia coli or yeast strains that express specific enzymes to convert D-glucose to D-glucaric acid .
Industrial Production Methods: Industrial production of D-glucaric acid typically involves the chemical oxidation of glucose using nitric acid. This process is highly exothermic and requires careful control of reaction conditions to achieve high yields and purity . Another method involves the use of fermentation processes with genetically engineered microorganisms to produce D-glucaric acid from renewable biomass sources .
化学反应分析
Types of Reactions: D-Glucaric acid, aluminium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation of D-glucose at the C-1 and C-6 positions results in the formation of D-glucaric acid . Reduction reactions can convert D-glucaric acid to its corresponding alcohols or aldehydes .
Common Reagents and Conditions: Common reagents used in the synthesis of D-glucaric acid include nitric acid, TEMPO, and various enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the product .
Major Products Formed: The major products formed from the reactions involving D-glucaric acid include D-glucaraldehyde, L-guluronic acid, and various glucarate salts . These products have diverse applications in different fields, including medicine and industry.
科学研究应用
D-Glucaric acid, aluminium salt has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of biodegradable polymers and other materials . In biology and medicine, D-glucaric acid is known for its potential to reduce cancer risk by inhibiting β-glucuronidase, an enzyme involved in the detoxification process . It is also used as a food additive to enhance human immunity and reduce cholesterol levels .
In industry, D-glucaric acid is used as a chelating agent for metal ions, making it useful in water treatment and as a corrosion inhibitor . It is also a precursor for the production of nylon-66 and other biodegradable polymers .
作用机制
The mechanism of action of D-glucaric acid involves its ability to inhibit β-glucuronidase, an enzyme that breaks down glucuronides in the liver . By inhibiting this enzyme, D-glucaric acid helps in the detoxification process, reducing the reabsorption of toxins in hepatocytes . Additionally, D-glucaric acid has been shown to reduce reactive oxygen species (ROS) production, apoptosis of hepatocytes, and deconjugation of glucuronides .
相似化合物的比较
Similar compounds to D-glucaric acid include D-glucaro-1,4-lactone, calcium D-glucarate, and sodium D-gluconate . D-glucaro-1,4-lactone is formed from D-glucaric acid and has similar antioxidant properties . Calcium D-glucarate is used as a dietary supplement for its potential health benefits, including cancer prevention and cholesterol reduction . Sodium D-gluconate is a chelating agent used in various industrial applications .
D-Glucaric acid, aluminium salt is unique due to its specific applications in water treatment, corrosion inhibition, and as a precursor for biodegradable polymers . Its ability to inhibit β-glucuronidase and support liver detoxification also sets it apart from other similar compounds .
属性
CAS 编号 |
84864-58-4 |
|---|---|
分子式 |
C18H27AlO24 |
分子量 |
654.4 g/mol |
IUPAC 名称 |
aluminum;(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/3C6H10O8.Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h3*1-4,7-10H,(H,11,12)(H,13,14);/q;;;+3/p-3/t3*1-,2-,3-,4+;/m000./s1 |
InChI 键 |
BCDBNRVZMSCUEL-BQGRAUOOSA-K |
手性 SMILES |
[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[C@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O.[Al+3] |
规范 SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O.[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


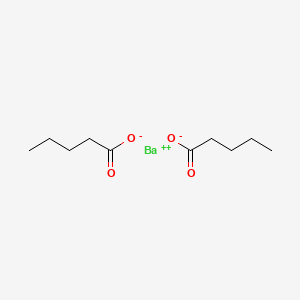
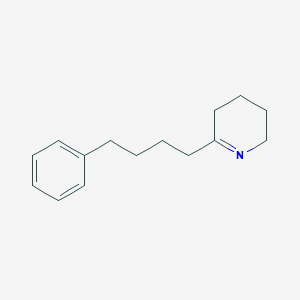
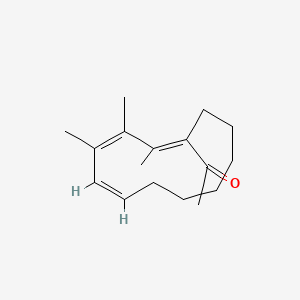
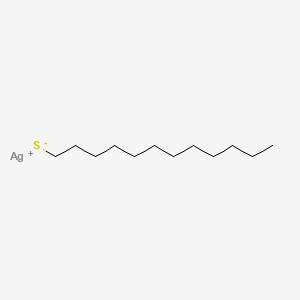
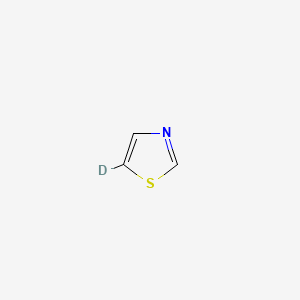


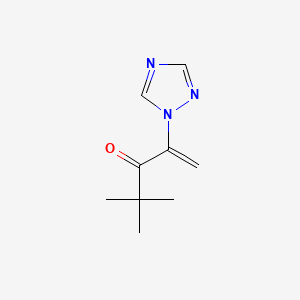
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
